Ethyl hexanimidate
Overview
Description
Ethyl hexanimidate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the hexanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexanimidate can be synthesized through the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Hexanoic acid+EthanolH2SO4Ethyl hexanimidate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hexanoic acid and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through fractional distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield hexanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Hexanol.
Substitution: Hexanimide derivatives.
Scientific Research Applications
Ethyl hexanimidate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It serves as a building block for the development of new drugs and bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl hexanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active hexanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl hexanoate: Similar structure but with a methyl group instead of an ethyl group.
Hexyl acetate: An ester with a hexyl group instead of an ethyl group.
Uniqueness: Ethyl hexanimidate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl hexanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7-8(9)10-4-2/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALHEJLISXGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576221 | |
Record name | Ethyl hexanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-25-8 | |
Record name | Ethyl hexanimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hexanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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